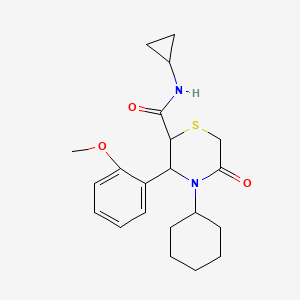

4-cyclohexyl-N-cyclopropyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxamide

Description

Properties

IUPAC Name |

4-cyclohexyl-N-cyclopropyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-26-17-10-6-5-9-16(17)19-20(21(25)22-14-11-12-14)27-13-18(24)23(19)15-7-3-2-4-8-15/h5-6,9-10,14-15,19-20H,2-4,7-8,11-13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADSFOLICIBBMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2C(SCC(=O)N2C3CCCCC3)C(=O)NC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-N-cyclopropyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxamide typically involves multiple steps, including the formation of the thiomorpholine ring, the introduction of the cyclohexyl and cyclopropyl groups, and the attachment of the methoxyphenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can help achieve the necessary scale and quality for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-N-cyclopropyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

The compound exhibits a range of biological activities, which have been the focus of numerous studies:

- Antimicrobial Activity : Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. Its effectiveness is particularly noted against Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary studies have shown promising anticancer effects, with the compound exhibiting cytotoxicity towards several cancer cell lines, including breast cancer cells (MCF-7). The observed IC50 values suggest its potential as a lead compound for further anticancer drug development.

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, showing a reduction in pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases.

Case Studies

Several case studies have highlighted the applications and effectiveness of 4-cyclohexyl-N-cyclopropyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxamide:

Antimicrobial Efficacy Study (2024)

- Objective : To evaluate the antimicrobial activity against common pathogens.

- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively.

Anticancer Activity Evaluation (2023)

- Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The study revealed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study (2025)

- Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound led to a reduction in TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of 4-cyclohexyl-N-cyclopropyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Analogs (HBK Series)

describes piperazine derivatives (HBK14–HBK19) with structural similarities to the target compound, particularly the 2-methoxyphenyl group and nitrogen-containing heterocycles. Key differences include:

- Core Structure : The HBK series uses a piperazine ring, whereas the target compound employs a thiomorpholine-5-one scaffold. The sulfur atom and ketone group in thiomorpholine may alter electron distribution and metabolic stability compared to piperazine .

- Substituents: HBK compounds feature phenoxy-alkyl side chains (e.g., 2-chloro-6-methylphenoxy in HBK15), which are absent in the target compound. These substituents likely enhance lipophilicity and influence receptor binding .

Cyclopropyl Carboxamide Derivatives

highlights a cyclopropyl-containing carboxamide, 5-chloro-N-(4-{(S)-5-[(5-chlorothiophene-2-carboxamido)methyl]-2-oxooxazolidin-3-yl} phenyl)-N-(2-{2-oxo-2-[({(S)-2-oxo-3-[4-(3-oxomorpholino)phenyl]oxazolidin-5-yl}methyl) amino]ethoxy}ethyl)thiophene-2-carboxamide. Key comparisons include:

- Heterocyclic Diversity: This compound incorporates isoxazole, oxazolidinone, and thiophene rings, contrasting with the thiomorpholine core of the target compound. Such differences may affect metabolic pathways and target selectivity .

Metabolic and Enzymatic Considerations

provides insights into the metabolism of 2-methoxyphenyl-containing compounds, a critical functional group shared with the target molecule:

- CYP1A Involvement: N-(2-methoxyphenyl)hydroxylamine derivatives are reduced to o-anisidine primarily via CYP1A enzymes.

- CYP2E1 Role: While CYP2E1 is ineffective in reducing N-(2-methoxyphenyl)hydroxylamine, it oxidizes o-anisidine to o-aminophenol. This implies that the target compound’s 2-methoxyphenyl group could lead to secondary metabolites requiring further detoxification .

Comparative Data Table

Biological Activity

The compound 4-cyclohexyl-N-cyclopropyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxamide is a thiomorpholine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is crucial for understanding its biological activity. It features a thiomorpholine ring with various substituents that may influence its interaction with biological targets.

Research indicates that compounds similar to 4-cyclohexyl-N-cyclopropyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxamide may exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many thiomorpholine derivatives act as inhibitors of specific enzymes, which can lead to altered metabolic pathways in cancer cells.

- Antitumor Activity : There is evidence suggesting that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- Antitumor Efficacy : A study focused on the antitumor properties of related compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the compound may share similar properties due to structural similarities.

- Mechanistic Studies : Another research effort investigated the mechanism by which thiomorpholine derivatives exert their effects, revealing that they may interfere with DNA replication processes, leading to cell cycle arrest.

- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate favorable absorption characteristics, although toxicity profiles require further investigation to ensure safety for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.